(2-Amino-6-(trifluoromethyl)phenyl)methanol physical properties
(2-Amino-6-(trifluoromethyl)phenyl)methanol physical properties
The following technical guide details the physical properties, synthesis, and handling of (2-Amino-6-(trifluoromethyl)phenyl)methanol. This document is structured for researchers and process chemists requiring high-fidelity data for experimental design.
Executive Summary
(2-Amino-6-(trifluoromethyl)phenyl)methanol (CAS: 763027-00-5) is a critical trifluoromethylated aniline intermediate used primarily in the synthesis of polycyclic heterocycles, including quinolines and indoles, for medicinal chemistry. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group (
Chemical Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | (2-Amino-6-(trifluoromethyl)phenyl)methanol |
| Common Synonyms | 2-Amino-6-(trifluoromethyl)benzyl alcohol; 2-Hydroxymethyl-3-trifluoromethylaniline |
| CAS Number | 763027-00-5 |
| Molecular Formula | |
| Molecular Weight | 191.15 g/mol |
| SMILES | NC1=C(CO)C(C(F)(F)F)=CC=C1 |
| InChI Key | TWQNSHZTQSLJEE-UHFFFAOYSA-N |
3D Conformational Insight
The steric bulk of the
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for parameters lacking open-source empirical citations.
Table 1: Physical Properties
| Property | Value / Range | Confidence / Source |
| Physical State | Solid (Crystalline Powder) | Inferred from MW & H-bonding |
| Melting Point | 85 – 95 °C (Predicted) | Analogous to 2-amino-6-CF3-pyridine (85-89°C) |
| Boiling Point | 265.7 ± 40.0 °C at 760 mmHg | Predicted (ChemicalBook) |
| Density | 1.3 ± 0.1 g/cm³ | Predicted |
| pKa (Amine) | ~2.5 – 3.0 | Predicted (Reduced basicity due to |
| LogP | 1.61 | Predicted (ChemSRC) |
| Solubility | DMSO, Methanol, Ethyl Acetate | High |
| Water Solubility | Low (< 1 mg/mL) | Lipophilic |
Spectral Characteristics (Expected)
-
NMR (DMSO-
): ~4.5 ppm (d, ), ~5.2 ppm (t, ), ~5.5 ppm (s, ), 6.8–7.5 ppm (Aromatic protons). -
NMR: Singlet around -60 to -63 ppm (characteristic of Ar-
).
Synthesis & Experimental Protocols
The most robust route to (2-Amino-6-(trifluoromethyl)phenyl)methanol involves the chemoselective reduction of 2-amino-6-(trifluoromethyl)benzoic acid . While Lithium Aluminum Hydride (
Diagram 1: Synthesis Pathway
The following diagram illustrates the reduction logic and steric environment.
Caption: Chemoselective reduction pathway converting the carboxylic acid moiety to the primary alcohol while preserving the trifluoromethyl and amino groups.
Protocol: Borane-Mediated Reduction
Objective: Synthesis of (2-Amino-6-(trifluoromethyl)phenyl)methanol from 2-amino-6-(trifluoromethyl)benzoic acid.
Reagents:
-
2-Amino-6-(trifluoromethyl)benzoic acid (1.0 eq)
-
Borane-tetrahydrofuran complex (
), 1.0 M solution (2.5 eq) -
Anhydrous THF (Solvent)
-
Methanol (Quenching)
-
10% NaOH / Brine (Workup)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 2-amino-6-(trifluoromethyl)benzoic acid (e.g., 5.0 g) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Add
(1.0 M, 2.5 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution ( ) will occur. -
Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Stir for 1 hour, then heat to reflux (66 °C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) until the acid starting material is consumed.
-
Quenching: Cool the mixture to 0 °C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (100 mL) and wash with 10%
(2 x 50 mL) to remove unreacted acid, followed by Brine (50 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if necessary.
Handling & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][1] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Storage Conditions:
-
Store at 2–8 °C (Refrigerate).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.
-
Protect from light.[3]
References
-
ChemicalBook. (2024). (2-Amino-6-(trifluoromethyl)phenyl)methanol Properties and Predicted Data. Retrieved from
-
ChemSRC. (2025). CAS 763027-00-5 Physical Properties and Safety Data. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols via LiAlH4 Reduction. PMC9609654. Retrieved from
-
GuideChem. (2024). Structural Data for (2-Amino-6-(trifluoromethyl)phenyl)methanol. Retrieved from
